![molecular formula C10H12N2O4 B3053549 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene CAS No. 5440-67-5](/img/structure/B3053549.png)
1-(2-Methyl-2-nitropropyl)-4-nitrobenzene
Overview
Description
Scientific Research Applications
Sweet Taste Research
- The compound 1-Methyl-2-amino-4-nitrobenzene, a relative of 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, is found to be significantly sweet, about 330 times as sweet as cane sugar. This suggests potential research applications in understanding the molecular basis of sweetness and its perception (Blanksma, 2010).
Encapsulation and Complex Formation
- Research demonstrates the formation of a carcerand-like capsule involving nitrobenzene, highlighting potential applications in molecular encapsulation and design of complex molecular architectures (MacGillivray et al., 2000).
Spectroscopy and Magnetic Properties
- Studies on Schiff base ligands containing nitrobenzene show the significance of these compounds in understanding spectroscopy, thermal analysis, magnetic properties, and biological activity. This research area can provide insights into material science and biochemistry applications (Ahmadi & Amani, 2012).
Chemical Synthesis and Reactions
- Investigations into the specific monotransmetalation of nitrobenzene complexes offer insights into the reaction mechanisms and kinetics, crucial for synthetic chemistry and industrial applications (Al-Shehri et al., 1990).
Structure and Crystallography
- The crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, related to 1-(2-Methyl-2-nitropropyl)-4-nitrobenzene, reveals insights into molecular geometry and disorder in crystals. This has implications in material science and crystallography (Ridder et al., 1993).
Luminescence and Selectivity
- Research on luminescent Zn(II) complexes interacting with nitrobenzene highlights the potential of these compounds in developing selective sensors and understanding host-guest interactions at the molecular level (Das & Bharadwaj, 2006).
Photocatalysis and Environmental Applications
- Studies on luminescent coordination complexes interacting with nitrobenzene indicate potential applications in photocatalysis and environmental cleanup, particularly in detecting and degrading nitroaromatic species (Wang et al., 2017).
properties
IUPAC Name |
1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,12(15)16)7-8-3-5-9(6-4-8)11(13)14/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQDSPKQTUQTND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281193 | |
Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5440-67-5 | |
Record name | NSC126456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC20701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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